

# Spectroscopic Profile of 2,2-Bis(4-aminophenyl)hexafluoropropane: A Technical Guide

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## Compound of Interest

**Compound Name:** 2,2-Bis(4-aminophenyl)hexafluoropropane

**Cat. No.:** B111133

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2,2-Bis(4-aminophenyl)hexafluoropropane**, also known by its chemical synonym 4,4'-(Hexafluoroisopropylidene)dianiline. The information presented is curated for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization.

## Chemical Structure and Properties

**2,2-Bis(4-aminophenyl)hexafluoropropane** is a fluorinated aromatic diamine with the chemical formula  $C_{15}H_{12}F_6N_2$  and a molecular weight of approximately 334.26 g/mol. Its structure consists of two 4-aminophenyl groups attached to a central hexafluoroisopropylidene bridge. This compound is registered under CAS number 1095-78-9.

Key physical properties include a melting point in the range of 195-199 °C. It is a white to light-yellow crystalline solid.

## Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of **2,2-Bis(4-aminophenyl)hexafluoropropane**. This section summarizes the available

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: NMR Spectroscopic Data Summary

Nucleus	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
$^1\text{H}$			
$^{13}\text{C}$			
$^{19}\text{F}$			

No specific quantitative NMR data with chemical shifts and coupling constants was found in the publicly available search results. General references indicate the availability of such spectra.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 2: IR Spectroscopic Data Summary

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group	Vibrational Mode
N-H	Stretching	
C-H (aromatic)	Stretching	
C=C (aromatic)	Stretching	
C-N	Stretching	
C-F	Stretching	

While the existence of IR spectra for this compound is mentioned in several sources, specific peak assignments and their corresponding wavenumbers were not available in the conducted search.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its structural elucidation.

Table 3: Mass Spectrometry Data Summary

m/z	Ion
334	[M] <sup>+</sup>

The molecular ion peak [M]<sup>+</sup> corresponding to the molecular weight of **2,2-Bis(4-aminophenyl)hexafluoropropane** is expected at m/z 334. Detailed fragmentation patterns were not found in the available search results.

## Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility. The following sections outline generalized procedures for NMR, IR, and MS analysis of solid organic compounds like **2,2-Bis(4-aminophenyl)hexafluoropropane**.

## NMR Spectroscopy Protocol

A general workflow for obtaining NMR spectra of an aromatic amine is depicted below.



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Caption: General workflow for NMR sample preparation and data acquisition.

## FTIR Spectroscopy Protocol

For a solid sample such as **2,2-Bis(4-aminophenyl)hexafluoropropane**, the Attenuated Total Reflectance (ATR) or KBr pellet method is typically employed for FTIR analysis.



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Caption: Workflow for FTIR analysis using the ATR method.

## Mass Spectrometry Protocol

Electron Ionization (EI) is a common technique for the mass analysis of organic molecules.



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Caption: General workflow for Mass Spectrometry analysis using EI.

## Conclusion

This technical guide consolidates the available spectroscopic information for **2,2-Bis(4-aminophenyl)hexafluoropropane**. While direct quantitative spectral data remains to be fully compiled from publicly accessible records, the provided general experimental protocols serve as a valuable resource for researchers aiming to characterize this compound. Further

investigation into specialized chemical literature and spectral databases is recommended to obtain detailed NMR, IR, and MS data.

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